(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C14H16N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the condensation of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Benzyl alcohol or benzyl amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, leading to its biological effects.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: A closely related compound with similar chemical properties but lacking the benzyl group.
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with a carboxylic acid functional group instead of the hydroxyl group.
Uniqueness
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
70817-25-3 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(1-benzyl-3,5-dimethylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C13H16N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
BZUCAVSXQMLPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CO |
Origin of Product |
United States |
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